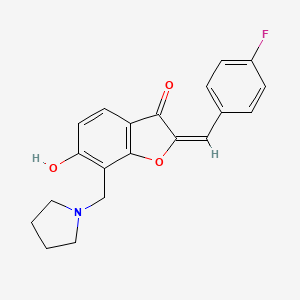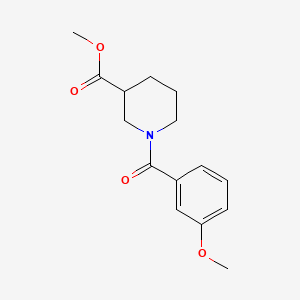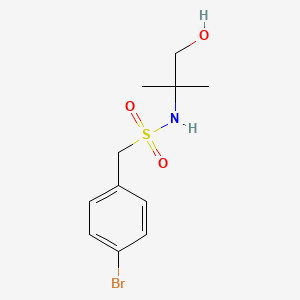
2-(4-fluorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one: is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a fluorobenzylidene group, and a pyrrolidinylmethyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the benzofuran derivative with a pyrrolidinylmethyl halide (e.g., pyrrolidinylmethyl chloride) under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The fluorobenzylidene group can be reduced to a fluorobenzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorobenzylidene group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fluorobenzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 2-(4-fluorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
2-(4-fluorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can be compared with other benzofuran derivatives and fluorobenzylidene compounds:
Benzofuran Derivatives: Compounds such as 2-(4-chlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one share a similar core structure but differ in the substituents, which can influence their biological activities and chemical properties.
Fluorobenzylidene Compounds: Compounds like 2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lack the pyrrolidinylmethyl group, which may affect their interaction with molecular targets and overall efficacy.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
属性
分子式 |
C20H18FNO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(2E)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H18FNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11+ |
InChI 键 |
ZMVQLRRUZYNRSH-WOJGMQOQSA-N |
手性 SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C/C4=CC=C(C=C4)F)/C3=O)O |
规范 SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B13374636.png)
![[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether](/img/structure/B13374644.png)

![N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374666.png)
![4-Amino-1-[(4'-fluoro[1,1'-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine](/img/structure/B13374669.png)
![3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-2-oxotetrahydrothiophene](/img/structure/B13374678.png)
![3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13374694.png)
![tert-butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374701.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)



![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)

